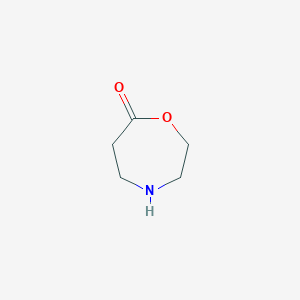

1,4-Oxazepan-7-one

Description

Structural Classifications and Heterocyclic Framework Significance

1,4-Oxazepan-7-one belongs to the class of heterocyclic compounds. Specifically, it is a saturated seven-membered heterocycle featuring an oxygen atom at position 1 and a nitrogen atom at position 4, with a ketone group at the 7-position. researchgate.netresearchgate.net This arrangement defines it as a lactam, an internal amide. The 1,4-oxazepane (B1358080) framework is a crucial structural motif in synthetic chemistry.

Heterocyclic compounds are fundamental to medicinal chemistry, forming the core structure of numerous pharmaceutical agents and biologically active molecules. taylorandfrancis.comtaylorandfrancis.com The seven-membered ring of the oxazepane system provides a flexible yet constrained conformation that allows for precise three-dimensional interactions with biological targets such as enzymes and receptors. This structural feature is highly sought after in drug design. Indeed, derivatives of the oxazepane core are already found in clinically used drugs, including the tetracyclic antidepressant amoxapine (B1665473) and the antipsychotic loxapine, highlighting the therapeutic relevance of this heterocyclic system. researchgate.netresearchgate.net

Below is a table summarizing the key physicochemical properties of the parent compound and a representative derivative.

Physicochemical Properties of this compound and a Derivative

| Property | This compound | 4-(Trifluoroacetyl)-1,4-oxazepan-7-one |

|---|---|---|

| CAS Number | 927408-56-8 chemsrc.com | 286432-58-4 chemblink.com |

| Molecular Formula | C₅H₉NO₂ chemsrc.com | C₇H₈F₃NO₃ chemblink.com |

| Molecular Weight | 115.13 g/mol chemsrc.com | 211.14 g/mol chemblink.com |

| Density (Calculated) | - | 1.404 g/cm³ chemblink.com |

| Boiling Point (Calculated) | - | 391.36°C at 760 mmHg chemblink.com |

Evolution of Research Interests in Oxazepan Systems

Research into oxazepane systems dates back to the mid-20th century, with initial interest focused on their potential applications for managing anxiety and stress, first reported in 1965. researchgate.net Early synthetic routes to these compounds often involved multi-step processes that required stringent reaction conditions.

Over the decades, the focus of research has evolved significantly. Synthetic methodologies have become more sophisticated, with the development of modern techniques such as transition metal-catalyzed reactions, cycloaddition/annulation processes, and efficient cascade reactions. researchgate.netrsc.org These advanced methods have enabled the construction of diverse and complex oxazepane derivatives under milder conditions. rsc.org The research trajectory has also broadened from an exclusive focus on small molecule therapeutics to encompass the field of material science. This shift marks a new era for oxazepane chemistry, where the heterocyclic ring is now being utilized as a fundamental building block for advanced functional materials.

Current Research Directions and Academic Impact of this compound

The academic impact of this compound has grown substantially, with current research concentrated on its application as a monomer in polymer chemistry and as a versatile building block in medicinal chemistry.

A primary area of contemporary research is the use of N-substituted this compound derivatives in organocatalytic ring-opening polymerization (ROP). doi.orgacs.orgnih.gov These monomers are valuable precursors for the synthesis of poly(ester amide)s (PEAs), a class of polymers being explored as potential biodegradable materials. doi.orgsmolecule.com The synthesis of these monomers is often achieved through a Baeyer-Villiger oxidation of the corresponding N-acylated-4-piperidones using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). doi.orgacs.org

Synthesis of N-Acylated-1,4-oxazepan-7-one Monomers via Baeyer-Villiger Oxidation

| Starting Material | N-Acyl Group | Resulting Monomer | Reported Yield | Reference |

|---|---|---|---|---|

| N-acetyl-4-piperidone | Acetyl | 4-acetyl-1,4-oxazepan-7-one | - | doi.org |

| N-butyryl-4-piperidone | Butyryl | 4-butyryl-1,4-oxazepan-7-one | 37.8% | doi.org |

| N-Boc-4-piperidone | tert-Butoxycarbonyl (Boc) | N-Boc-1,4-oxazepan-7-one (OxPBoc) | - | acs.org |

| 1-benzoyl-4-piperidone | Benzoyl | 4-benzoyl-1,4-oxazepan-7-one (OxPPh) | - | rsc.orgscispace.com |

The ROP of these monomers, particularly N-Boc-1,4-oxazepan-7-one (OxPBoc), is a focal point of intense study. This polymerization can be initiated using various organocatalysts, which avoids metal contamination in the final polymer. acs.org The choice of catalyst has a significant impact on the polymerization process and the characteristics of the resulting polymer.

Organocatalytic ROP of N-Boc-1,4-oxazepan-7-one (OxPBoc)

| Catalyst System | Key Findings | Reference |

|---|---|---|

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Exhibits the lowest activity for ROP due to its weaker basicity. nih.gov | acs.orgnih.gov |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Shows rapid polymerization, achieving 95% monomer conversion in 6 minutes. nih.gov | acs.orgnih.gov |

| t-Bu-P₄/Thiourea (B124793) (TU1) | Leads to a fast and controlled/living ROP, allowing for the formation of well-defined polymers with high molecular mass and narrow dispersity. acs.org | acs.orgmdpi.com |

These polymerization studies are crucial for developing new biodegradable and biocompatible materials with tailored properties. The resulting poly(amine-co-ester)s have potential applications in advanced drug delivery systems and other biomedical fields. acs.orgrsc.orgscispace.com

In medicinal chemistry, the this compound scaffold continues to be a valuable starting point for the synthesis of novel compounds. Researchers are exploring its use in creating libraries of molecules for screening against various biological targets, including dopamine (B1211576) receptors and cancer cell lines. researchgate.net The development of efficient, one-pot synthetic protocols for 2,4-diaryl-1,4-oxazepan-7-one derivatives using techniques like copper-catalyzed cascade reactions further underscores the compound's importance in contemporary organic synthesis. rsc.org

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

1,4-oxazepan-7-one |

InChI |

InChI=1S/C5H9NO2/c7-5-1-2-6-3-4-8-5/h6H,1-4H2 |

InChI Key |

PCUGQHODKXNTRG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCOC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Oxazepan 7 One and Analogous Ring Systems

Established Cyclization Reactions for Seven-Membered Oxazepan-7-ones

Traditional synthetic routes to 1,4-oxazepan-7-ones often rely on well-established cyclization reactions. These methods typically involve the formation of the seven-membered ring through the intramolecular reaction of a linear precursor containing the requisite nitrogen and oxygen functionalities.

Cyclization of Amino Alcohols with Epoxides

One common strategy for constructing the 1,4-oxazepan-7-one ring system involves the reaction of amino alcohols with epoxides. This approach leverages the nucleophilic character of the amine to open the epoxide ring, followed by a subsequent intramolecular cyclization. The regioselectivity of the epoxide ring-opening can be a critical factor, often influenced by the substituents on the epoxide ring. researchgate.net For instance, the reaction of substituted glycidols where the substituent is not a hydrogen atom tends to favor the formation of seven-membered oxazepine derivatives. researchgate.net In contrast, unsubstituted glycidols are more likely to yield six-membered oxazine (B8389632) rings. researchgate.net

A specific example is the two-step synthesis of (6R,7R)-6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. researchgate.net This process begins with the reaction of aminoethanols with (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester or its corresponding potassium salt. researchgate.net The resulting intermediate epoxyamides are then subjected to a ring-closure reaction, with Scandium(III) triflate found to be the most effective catalyst for this transformation. researchgate.net

Intramolecular Ring Closure Approaches

Intramolecular cyclization represents a direct and frequently employed method for the synthesis of 1,4-oxazepan-7-ones. These reactions typically start with a pre-functionalized linear substrate poised for ring closure. A notable example is the chemodivergent synthesis that can lead to either 1,4-oxazepan-5-ones or morpholin-3-ones from a common epoxyamide precursor. sci-hub.se The outcome of the reaction is controlled by the choice of cyclization conditions. sci-hub.se Acidic activation of the epoxyamide favors a 7-endo-tet cyclization, leading to the formation of the oxazepanone skeleton. sci-hub.se This is attributed to the development of a positive charge at the benzylic or more stabilized carbon position in the transition state. sci-hub.se In contrast, basic conditions favor a 6-exo mode of cyclization, yielding the morpholinone product in accordance with Baldwin's rules. sci-hub.se Copper(II) triflate has been identified as an effective Lewis acid catalyst for promoting the formation of 1,4-oxazepan-5-ones in good to excellent yields. sci-hub.se

Cascade and Multicomponent Reaction Strategies

To enhance synthetic efficiency, cascade and multicomponent reactions have emerged as powerful tools for the construction of complex heterocyclic systems like this compound. These strategies allow for the formation of multiple bonds in a single operation, often from simple and readily available starting materials.

Baylis−Hillman Reaction as a Key Step

The Baylis-Hillman reaction has been successfully utilized as a key step in a novel synthesis of researchgate.netacs.orgoxazepin-7-ones. researchgate.netacs.orgcapes.gov.br This method involves the reaction of readily available aldehydes and α-amino alcohols. researchgate.netacs.org The versatility of this approach has been demonstrated through the creation of a mixture library using a split synthesis on a soluble polymer support, which allows for rapid screening of the substrate scope. researchgate.net The reaction sequence has been successfully applied to generate a variety of substituted 1,4-oxazepan-7-ones. researchgate.netacs.orgresearchgate.net

Copper-Catalyzed Cascade Reactions via Ketenimine Intermediates

Copper-catalyzed cascade reactions provide an elegant and efficient route to substituted 1,4-oxazepan-7-ones. rsc.org One such strategy involves an intramolecular nucleophilic addition to an N-sulfonylketenimine intermediate, which gratifyingly furnishes 2,4-diaryl-1,4-oxazepan-7-ones. rsc.orgrsc.org This one-pot procedure utilizes easily accessible starting materials and proceeds under mild conditions. rsc.org The cascade process is initiated by the copper-catalyzed reaction of an azide (B81097) with an alkyne to form a ketenimine. rsc.org This is followed by an intramolecular nucleophilic addition of a hydroxyl group and subsequent hydrolysis to yield the final oxazepanone product. rsc.org

Organocatalytic Syntheses of N-Acylated-1,4-Oxazepan-7-one Monomers

Organocatalysis has provided a metal-free and environmentally benign approach to the synthesis of N-acylated-1,4-oxazepan-7-one monomers, which are valuable precursors for the production of biodegradable poly(ester amide)s. acs.orgnih.govsmolecule.comresearchgate.net These monomers are typically synthesized from the corresponding N-acylated-4-piperidones via a Baeyer-Villiger oxidation. acs.orgnih.govresearchgate.net

A binary organocatalytic system, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) combined with thiourea (B124793) (TU), has been shown to be effective for the ring-opening polymerization (ROP) of these monomers. acs.orgnih.gov The reaction proceeds in a controlled/living manner, allowing for the synthesis of well-defined polymers. acs.orgnih.gov The thermodynamics and reactivity of the ROP are highly dependent on the nature of the N-acylated substituent on the monomer. acs.orgnih.gov

| N-Acyl Group | Reactivity Order |

| Phenyl | > Methyl |

| Methyl | > Propyl |

| Propyl | > Benzyl (B1604629) |

This table illustrates the reactivity order of N-acylated-1,4-oxazepan-7-one monomers in organocatalytic ring-opening polymerization, as reported in the literature. acs.orgnih.gov

Furthermore, the synthesis of N-Boc-1,4-oxazepan-7-one has been achieved through a one-step Baeyer-Villiger oxidation of commercially available N-Boc-4-piperidone using m-chloroperoxybenzoic acid (m-CPBA) as the oxidant. acs.org This monomer can then be polymerized using various organocatalysts, with a combination of t-Bu-P4 and thiourea demonstrating high efficiency for a controlled/living ROP. acs.org

Baeyer-Villiger Oxidation in Monomer Preparation

The Baeyer-Villiger oxidation is a cornerstone reaction for the synthesis of this compound monomers. nih.gov This chemical transformation involves the oxidation of a ketone to an ester or a lactone, a process first described in 1899. nih.gov The reaction typically proceeds via the "Criegee intermediate," which forms after a peroxy acid attacks the carbonyl carbon of the ketone. nih.gov

In the context of this compound synthesis, this method is applied to N-acylated-4-piperidones. acs.orgnih.gov This approach provides a straightforward, one-step route to the desired seven-membered lactone ring structure. acs.org The process begins with the N-acylation of 4-piperidone, followed by the Baeyer-Villiger oxidation using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govdoi.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group in the piperidone ring, expanding it to the this compound structure. nih.govacs.org This method has been successfully employed to produce a series of N-acylated-1,4-oxazepan-7-one monomers, which are valuable precursors for ring-opening polymerization. acs.orgacs.org The synthesis of 4-benzoyl-1,4-oxazepan-7-one (OxPPh), for example, is achieved through the Baeyer-Villiger oxidation of 1-benzoyl-4-piperidone. rsc.org

A typical procedure involves dissolving the N-acylated-4-piperidone in a solvent like dichloromethane (B109758) (DCM) and slowly adding m-CPBA at a controlled temperature, often starting at 0°C and then proceeding at room temperature for 24 hours. doi.org The resulting this compound can then be purified using techniques like silica (B1680970) gel column chromatography. doi.org

Investigation of N-Acylated Substituent Effects on Monomer Reactivity

The nature of the N-acylated substituent on the this compound ring has a profound impact on the monomer's reactivity, particularly in organocatalytic ring-opening polymerization (ROP). acs.orgnih.gov Studies have shown that the thermodynamics and kinetics of the polymerization are highly dependent on the electronic and steric properties of the N-acyl group. acs.orgresearchgate.net

Research involving the ROP of various N-acylated-1,4-oxazepan-7-one (OxP) monomers has established a clear reactivity order. acs.orgnih.gov The polymerization, often initiated with benzyl alcohol and catalyzed by a binary system like 1,5,7-triazabicyclo[4.4.0]dec-5-ene/thiourea (TBD/TU), demonstrates different polymerization rates depending on the substituent. acs.orgnih.gov The observed reactivity trend is as follows: Phenyl (OxPPh) > Methyl (OxPMe) > Propyl (OxPPr) > Benzyl (OxPBn). acs.orgnih.gov This suggests that electron-withdrawing aromatic substituents enhance monomer reactivity compared to aliphatic ones.

These substituent effects also influence the properties of the resulting poly(ester amide)s (PEAs). acs.org The glass transition temperature (Tg) of the polymers varies significantly with the N-acyl group, ranging from -2.90°C to 43.75°C. acs.orgresearchgate.net Furthermore, the substituent affects the solubility of the polymer; for instance, poly(N-methyl-1,4-oxazepan-7-one) (POxPMe) was found to be water-soluble, unlike other analogs. acs.org

| N-Acyl Substituent | Monomer Abbreviation | Relative Reactivity in ROP | Polymer Glass Transition Temp. (Tg) |

|---|---|---|---|

| Phenyl | OxPPh | Highest | 43.75 °C |

| Methyl | OxPMe | High | Data Not Specified in sources |

| Propyl | OxPPr | Moderate | Data Not Specified in sources |

| Benzyl | OxPBn | Lowest | -2.90 °C |

Stereoselective and Chiral Synthesis of Optically Active Oxazepan-7-ones

The development of stereoselective synthetic routes to optically active 1,4-oxazepan-7-ones and their analogs is crucial for applications in medicinal chemistry and advanced materials. Several methods have been established to control the stereochemistry of these seven-membered rings.

One notable approach is a gold(I)-catalyzed 7-exo-dig cyclization. nih.govacs.org This method produces optically active dimethyleneoxazepanones from chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters. nih.govacs.org The reaction proceeds smoothly in the presence of catalytic amounts of triphenylphosphinegold(I) chloride (Ph3PAuCl) and copper(II) triflate (Cu(OTf)2), yielding the desired seven-membered lactones in good yields. nih.govacs.org

Another efficient, two-step strategy allows for the preparation of single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. researchgate.net This synthesis starts from substituted aminoethanols and (2R,3S)-3-phenyloxirane-2-carboxylic ethyl ester or its potassium salt. researchgate.net The key step is the ring closure of the intermediate epoxyamide, which is most effectively catalyzed by Scandium(III) triflate (Sc(OTf)3). researchgate.net By selecting the appropriate chiral starting materials, this method provides facile access to various single-enantiomer derivatives. researchgate.net

Furthermore, the stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes has been achieved through a regio- and stereoselective 7-endo cyclization via haloetherification. acs.org Computational and experimental studies have confirmed that the stereoselectivity is primarily controlled by the conformation of the substrate. acs.org This method has been successfully applied to a range of substrates to prepare tetra- and pentasubstituted oxazepanes with good yields and high stereoselectivity. acs.org

Combinatorial and High-Throughput Synthesis Techniques

Combinatorial and high-throughput synthesis methodologies offer powerful tools for rapidly generating libraries of this compound derivatives for screening and optimization purposes. These techniques are particularly valuable in drug discovery and materials science.

A liquid-phase combinatorial synthesis approach has been developed for researchgate.netCurrent time information in Bangalore, IN.oxazepin-7-ones utilizing the Baylis-Hillman reaction as the key transformation. nih.govacs.orgresearchgate.net This method uses readily available aldehydes and α-amino alcohols as building blocks. nih.govacs.org To explore the scope of this reaction, a mixture library was synthesized from six different aldehydes and six α-amino alcohols on a soluble polymer support, poly(ethylene glycol) 5000 monomethyl ether (MeOPEG), through a split-synthesis strategy. nih.govresearchgate.net The resulting mixtures were analyzed by GC-EIMS, and the predominantly formed oxazepines were then resynthesized in a parallel fashion for full characterization. nih.govresearchgate.net This demonstrates that split synthesis on a soluble support is an efficient way to screen the substrate scope of a new reaction sequence. nih.govresearchgate.net

| Reactant Type | Examples of Building Blocks Used | Key Reaction | Support | Strategy |

|---|---|---|---|---|

| Aldehydes | 6 variants (e.g., benzaldehyde, isobutyraldehyde) | Baylis-Hillman Reaction | MeOPEG (soluble polymer) | Split and Pool Synthesis |

| α-Amino Alcohols | 6 variants (e.g., alaninol, valinol) |

This combinatorial approach allows for the systematic variation of substituents around the oxazepine core, facilitating the exploration of structure-activity relationships.

Advanced Synthetic Approaches to Functionalized Derivatives

Beyond classical methods, several advanced synthetic strategies have been reported for accessing functionalized this compound derivatives and related systems, often providing novel, efficient, and one-pot procedures.

One such advanced method is a copper-catalyzed cascade reaction for the synthesis of 2,4-diaryl-1,4-oxazepan-7-ones. rsc.org This one-pot procedure starts from easily accessible 1-aryl-2-(phenyl(prop-2-ynyl)amino)ethanol and involves an intramolecular nucleophilic addition to an N-sulfonylketenimine intermediate, followed by hydrolysis. rsc.org This strategy is notable for its efficiency and use of mild reaction conditions. rsc.org

Another innovative route involves a tandem transformation that combines C-N coupling and C-H carbonylation to produce benzo-1,4-oxazepine derivatives. mdpi.com This method allows for the construction of the fused heterocyclic system with functional diversity.

The synthesis of spiro and gem-dimethyl-substituted 1,4-oxazepines has been achieved from N-propargylic β-enaminones. researchgate.net This cyclization reaction demonstrates high efficiency and tolerance for a wide range of functional groups, providing rapid access to a library of potentially pharmacologically interesting compounds. researchgate.net

| Method | Key Transformation | Starting Materials | Resulting Structure | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Cascade | Nucleophilic addition to ketenimine | 1-Aryl-2-(phenyl(prop-2-ynyl)amino)ethanol | 2,4-Diaryl-1,4-oxazepan-7-one | rsc.org |

| Tandem C-N/C-H Reaction | C-N Coupling / C-H Carbonylation | Phenylamine, Vinyl Halides | Benzo-1,4-oxazepin-5-one | mdpi.com |

| Cyclization of Enaminones | Intramolecular cyclization | N-propargylic β-enaminones | Spiro/gem-dimethyl 1,4-oxazepines | researchgate.net |

| Haloetherification | 7-endo cyclization | Chiral unsaturated alcohols | Polysubstituted chiral 1,4-oxazepanes | acs.org |

These advanced approaches highlight the ongoing development of sophisticated chemical tools to construct complex and functionally diverse this compound scaffolds.

Reaction Chemistry and Mechanistic Investigations of 1,4 Oxazepan 7 One

Ring-Opening Polymerization (ROP) Mechanisms

The ring-opening polymerization of 1,4-oxazepan-7-one and its derivatives provides a powerful route to poly(ester-amide)s (PEAs), a class of polymers with potential applications as biodegradable materials. acs.orgnih.govacs.org The mechanism of this polymerization is highly dependent on the catalytic system employed.

Organocatalytic ROP Pathway Elucidation

The use of metal-free organocatalysts for the ROP of N-acylated-1,4-oxazepan-7-ones has been a key area of research. acs.orgnih.govacs.orgresearchgate.net A binary organocatalytic system, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and thiourea (B124793) (TU), has proven effective in promoting a controlled/living polymerization. acs.orgnih.govacs.org The reaction, typically conducted in dichloromethane (B109758) at room temperature with an initiator like benzyl (B1604629) alcohol, yields well-defined poly(ester-amide)s. acs.orgnih.govacs.org

Optimization studies have explored various organocatalysts, including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), TBD, and phosphazene/thiourea systems. acs.org The combination of t-Bu-P4/TU1 has been shown to facilitate a fast and controlled ROP, enabling the synthesis of high molecular weight polymers with narrow dispersity. acs.org

Hydrogen Bonding Bifunctional Activation Mechanisms in ROP

The mechanism of organocatalyzed ROP of N-acylated-1,4-oxazepan-7-ones is believed to proceed through a hydrogen bonding bifunctional activation pathway. acs.orgnih.govacs.orgresearchgate.net In this model, the thiourea (TU) component of the catalytic system acts as a hydrogen bond donor, activating the monomer. Simultaneously, the basic catalyst, such as TBD, activates the initiator (e.g., benzyl alcohol) or the propagating polymer chain end. magtech.com.cn

For this mechanism to be effective, certain conditions must be met. The catalyst must possess a highly electronegative atom (like oxygen or nitrogen) with a lone pair of electrons, and a hydrogen atom must be covalently bonded to an electronegative atom, creating a highly polarized bond. savemyexams.com This dual activation facilitates the nucleophilic attack of the initiator on the carbonyl carbon of the monomer, leading to ring opening and chain propagation. NMR studies have provided evidence supporting this proposed mechanism. acs.orgnih.govacs.org

Thermodynamic and Kinetic Studies of Polymerization

The thermodynamics of the ROP of N-acylated-1,4-oxazepan-7-ones are significantly influenced by the nature of the N-acyl substituent. acs.orgnih.govacs.org The driving force for the polymerization of many cyclic monomers is the relief of ring strain. wiley-vch.de The enthalpy of polymerization (ΔH_p) serves as a measure of this strain. wiley-vch.de For most polymerizations, the entropy change (ΔS_p) is negative due to the loss of translational degrees of freedom. wiley-vch.de Therefore, for polymerization to be thermodynamically favorable, the enthalpic contribution must overcome the negative entropy change. wiley-vch.de

Kinetic studies have revealed a reactivity order based on the N-acyl substituent, with phenyl-substituted monomers (OxPPh) polymerizing faster than methyl (OxPMe), propyl (OxPPr), and benzyl (OxPBn) substituted ones. acs.orgnih.govacs.org This suggests that electronic and steric effects of the substituent play a crucial role in the polymerization kinetics. The polymerization often exhibits a controlled/living character, allowing for the synthesis of polymers with predictable molecular weights and low dispersity. acs.orgnih.govacs.org

Below is a table summarizing the glass transition temperatures of various poly(N-acylated-1,4-oxazepan-7-one)s, highlighting the influence of the N-acyl substituent.

| N-Acyl Substituent | Glass Transition Temperature (T_g) in °C |

| Phenyl (Ph) | 43.75 |

| Methyl (Me) | Not specified, but POxPMe is water-soluble |

| Propyl (Pr) | Not specified |

| Benzyl (Bn) | -2.90 |

Table of Glass Transition Temperatures for Poly(N-acylated-1,4-oxazepan-7-one)s. Data sourced from acs.orgnih.govacs.org.

Intramolecular Cyclization and Annulation Processes

The formation of the this compound ring system can be achieved through various intramolecular cyclization and annulation strategies, providing access to this important heterocyclic scaffold.

Nucleophilic Addition Pathways

One common strategy for constructing the this compound ring involves intramolecular nucleophilic addition. rsc.org In a copper-catalyzed cascade reaction, an intramolecular nucleophilic attack on an N-sulfonylketenimine intermediate leads to the formation of a 2,4-diaryl-1,4-oxazepan-7-one. rsc.orgrsc.org This process involves the initial generation of a ketenimine from the reaction of a copper acetylide with a sulfonyl azide (B81097). rsc.org The subsequent intramolecular nucleophilic attack by an alcohol moiety present in the substrate on the central carbon of the ketenimine results in ring closure. rsc.org

Another approach involves a gold(I)-catalyzed 7-exo-dig cyclization of chiral β-(N-propargylic)amino-α-methylene carboxylic acid tert-butyl esters to yield optically active 1,4-oxazepan-7-ones. nih.gov In general, nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. ucalgary.calibretexts.org The reaction can be catalyzed by acid, which protonates the carbonyl oxygen and increases the electrophilicity of the carbonyl carbon. libretexts.org

Ring Expansion Rearrangements in Oxazepan Formation

Ring expansion reactions offer another synthetic route to 1,4-oxazepan-7-ones. The Baeyer-Villiger oxidation of N-acylated-4-piperidones using a peracid like m-chloroperoxybenzoic acid (mCPBA) is a well-established method for producing N-acylated-1,4-oxazepan-7-ones. acs.orgnih.govacs.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the six-membered piperidone ring to a seven-membered oxazepanone ring. vulcanchem.com

Other rearrangement reactions, such as the α-ketol rearrangement, can also be employed for ring expansion. beilstein-journals.org While not directly applied to this compound in the provided context, these rearrangements are a powerful tool in synthetic chemistry for constructing larger rings from smaller ones. mdpi.comclockss.org For instance, a rhodium carbenoid induced ring expansion of isoxazoles has been used to synthesize highly functionalized pyridines, demonstrating the potential of such strategies. organic-chemistry.org

Transformation Reactions of the Oxazepan-7-one Nucleus

The reactivity of the this compound scaffold is characterized by transformations that target its functional groups, including the carbonyl group and substituents on the heterocyclic ring. These reactions are crucial for creating structural analogs and exploring the chemical space around this core.

While the parent this compound lacks a hydroxyl group, derivatives bearing this functionality can undergo oxidation to introduce additional carbonyl groups. The oxidation of hydroxyl groups on the oxazepane ring system is a known transformation. For instance, related compounds such as (R)-1,4-oxazepan-6-ol can be oxidized to yield the corresponding oxazepanone derivatives. smolecule.com Common and effective oxidizing agents for converting secondary alcohols to ketones in such heterocyclic systems include chromium-based reagents and potassium permanganate. smolecule.com This type of reaction would be applicable to hypothetical hydroxyl-substituted this compound derivatives, providing a method to synthesize dicarbonyl analogs.

Table 1: Representative Oxidation of Hydroxylated Oxazepane Derivatives

| Substrate | Reagent(s) | Product |

| Hydroxylated 1,4-oxazepane (B1358080) derivative | Potassium Permanganate (KMnO₄) | Diketo-1,4-oxazepane derivative |

| Hydroxylated 1,4-oxazepane derivative | Chromium Trioxide (CrO₃) | Diketo-1,4-oxazepane derivative |

The ketone functionality at the C7 position of the this compound ring is susceptible to reduction by hydride reagents. This reaction converts the lactam carbonyl into a secondary alcohol, yielding hydroxylated oxazepane derivatives. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, effectively reducing the ketone to access the corresponding secondary alcohol. vulcanchem.commasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is another common reagent used for the reduction of ketones to alcohols and can be employed under milder conditions. masterorganicchemistry.comlibretexts.org This reduction is a fundamental step for accessing hydroxylated analogs, which can serve as intermediates for further functionalization. vulcanchem.com

Table 2: Reduction of the Carbonyl Group in this compound Derivatives

| Substrate | Reagent(s) | Product |

| This compound derivative | Lithium Aluminum Hydride (LiAlH₄) | 1,4-Oxazepan-7-ol derivative |

| This compound derivative | Sodium Borohydride (NaBH₄) | 1,4-Oxazepan-7-ol derivative |

Direct substitution on the carbon framework of the this compound ring provides a powerful tool for introducing new functional groups. A notable example involves the synthesis and reaction of an iodo-1,4-oxazepan-7-one intermediate. thieme-connect.com Through an iodolactonization process, an iodine atom can be installed on the carbon backbone of the ring. thieme-connect.com

This iodo-derivative, while noted to be unstable, serves as a precursor for nucleophilic substitution reactions. thieme-connect.com For example, the iodo group can be displaced by an azide nucleophile, such as from sodium azide, to form an azido-1,4-oxazepan-7-one. This transformation is significant as it allows for the introduction of a versatile azide group, which can be further modified, for instance, via copper-catalyzed alkyne-azide cycloaddition (CuAAC) to form triazole-linked derivatives. thieme-connect.comresearchgate.net

Table 3: Nucleophilic Substitution of a Halogenated this compound

| Substrate | Reagent(s) | Nucleophile | Product |

| iodo-1,4-oxazepan-7-one | Sodium Azide (NaN₃), 18-crown-6 | Azide (N₃⁻) | azido-1,4-oxazepan-7-one |

Polymer Science and Advanced Material Applications of 1,4 Oxazepan 7 One Derived Polymers

Synthesis and Characterization of Poly(ester amide)s

The synthesis of poly(ester amide)s from 1,4-Oxazepan-7-one derivatives is predominantly achieved through ring-opening polymerization (ROP). acs.orgrsc.org Organocatalytic ROP is a favored method as it provides a metal-free route to well-defined polyesters and polycarbonates under mild reaction conditions. rsc.orgnih.gov A common and effective catalytic system for the ROP of N-acylated-1,4-oxazepan-7-ones involves a binary organocatalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) paired with a thiourea (B124793) (TU) co-catalyst, using an initiator like benzyl (B1604629) alcohol. acs.orgnih.gov Another effective system utilizes 1,8-diazabicyclo[5.4.0]undec-7-en (DBU) with thiourea. rsc.orgrsc.org These polymerizations are typically conducted at room temperature in solvents like dichloromethane (B109758) (CH₂Cl₂). acs.orgdoi.org

The resulting poly(ester amide)s are characterized using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and to monitor polymerization kinetics. acs.orgdoi.org Size Exclusion Chromatography (SEC) is employed to determine the number-average molecular weights (Mₙ) and molecular weight distribution, or dispersity (Đ). acs.orgrsc.org Thermal properties, such as the glass transition temperature (T₉), are analyzed using Differential Scanning Calorimetry (DSC), and the precise mass of the polymers can be confirmed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. acs.orgnih.govrsc.org

A key advantage of the organocatalytic ROP of N-acylated-1,4-oxazepan-7-ones is its controlled and living character. acs.orgnih.gov This control allows for the synthesis of polymers with predictable molecular weights and, crucially, narrow molecular weight distributions (low dispersity, Đ). Research has demonstrated that homopolymers can be produced with dispersity values as low as 1.09–1.13, which is indicative of a well-controlled polymerization process. rsc.orgrsc.orgnih.gov

The living nature of the polymerization enables the creation of more complex polymer architectures, such as diblock copolymers. acs.orgresearchgate.net For instance, well-defined diblock copolymers have been successfully synthesized using hydrophilic poly(ethylene glycol) (PEG) or hydrophobic polycaprolactone (B3415563) (PCL) as macroinitiators for the polymerization of N-Boc-1,4-oxazepan-7-one. acs.org This precise control over the polymer architecture is essential for designing advanced materials with tailored functionalities.

Table 1: Polymerization Data for N-Acylated-1,4-Oxazepan-7-ones

| N-Acyl Substituent | Monomer Conversion (%) | Mₙ (SEC, g/mol) | Dispersity (Đ) | Source |

|---|---|---|---|---|

| Propylene | 99 | 4500 | 1.10 | rsc.org |

| Butyl | 89 | 4300 | 1.09 | rsc.org |

| Ethyl Methyl Sulfide | 99 | 5200 | 1.13 | rsc.org |

| Methyl | 98 | 3500 | 1.10 | rsc.org |

| Boc | >99 | 38800 | 1.18 | acs.org |

The properties of poly(ester amide)s derived from this compound can be systematically tuned by altering the N-acylated substituent on the monomer unit. acs.org This modularity allows for the synthesis of a library of polymers with a wide range of physical and chemical characteristics from a common backbone structure. rsc.org

One of the most significant properties affected by the N-substituent is the glass transition temperature (T₉). Studies have shown that the T₉ can vary over a broad range, from -2.90 °C to 43.75 °C, depending on the specific acyl group attached to the nitrogen atom. acs.orgnih.govacs.org For example, different alkyl and aryl substituents lead to polymers that are all amorphous but possess distinct glass transition temperatures. acs.org The nature of the substituent also dictates other key properties, such as solubility. The polymer derived from N-acetyl-1,4-oxazepan-7-one (POxPMe) is notable for its water solubility, a characteristic not shared by many other polymers in this family. acs.orgacs.org Furthermore, the thermodynamics and reactivity of the ring-opening polymerization are highly dependent on the N-acylated substituent, with a reported reactivity order of OxPₚₕ > OxPₘₑ > OxPₚᵣ > OxP₈ₙ. acs.orgnih.gov

Table 2: Influence of N-Substituent on Polymer Glass Transition Temperature (T₉)

| N-Acyl Substituent | Glass Transition Temperature (T₉, °C) | Source |

|---|---|---|

| Methyl | 30.15 | acs.org |

| Propyl | -2.90 | acs.org |

| Benzyl | 29.25 | acs.org |

| Phenyl | 43.75 | acs.org |

Development of Biodegradable Polymer Alternatives

A driving force behind the research into this compound-derived polymers is the development of new biodegradable materials. mdpi.com The presence of hydrolyzable ester bonds within the polymer backbone makes these poly(ester amide)s susceptible to degradation. mdpi.comrsc.org This characteristic positions them as potential eco-friendly substitutes for non-degradable polymers. rsc.org Specifically, they have been proposed as biodegradable alternatives to poly(2-oxazoline)s, a class of polymers with structural similarities but lacking a degradation pathway. acs.orgnih.govacs.org The ability to tailor degradation rates by modifying the polymer's side chains further enhances their potential as sustainable materials for various applications. nih.gov

The degradation of these novel poly(ester amide)s has been evaluated in aqueous solutions to simulate biological or environmental conditions. acs.orgrsc.org Degradation studies are often conducted in neutral phosphate-buffered saline (PBS, pH 7.4) and can also be assessed under accelerated conditions or with enzymatic catalysis. rsc.orgnih.gov The water-soluble variant, poly(N-acetyl-1,4-oxazepan-7-one) or P(OxPMe), has been a particular focus of these studies. acs.orgrsc.org Investigations have shown that P(OxPMe) degrades in aqueous PBS solutions, highlighting its potential for applications where water-based degradation is a desired feature. acs.orgrsc.org

To benchmark their performance, polymers derived from this compound are often compared to well-established biodegradable polymers, most notably polycaprolactone (PCL). PCL is a widely used aliphatic polyester (B1180765) known for its biodegradability. acs.org Comparative degradation studies have revealed that the water-soluble P(OxPMe) degrades much faster than PCL in an aqueous phosphate (B84403) buffer saline solution at a pH of 7.4. acs.orgnih.govacs.org This faster degradation profile suggests that these new poly(ester amide)s could be advantageous for applications requiring more rapid clearance or breakdown than is possible with traditional biodegradable polyesters like PCL.

Functional Polymer Design and Self-Assembly

The versatility of the this compound platform extends to the design of functional polymers capable of self-assembly. acs.org The controlled, living nature of the ROP process is instrumental in creating well-defined block copolymers, which are the foundational elements for self-assembling systems. acs.orgacs.org By combining a poly(N-Boc-1,4-oxazepan-7-one) block with other polymer segments, such as hydrophilic poly(ethylene glycol) (PEG) or hydrophobic polycaprolactone (PCL), it is possible to synthesize amphiphilic and hydrophilic block copolymers. acs.org

After the synthesis of these block copolymers, the Boc-protecting groups can be removed using trifluoroacetic acid to yield polycationic copolymers. acs.orgacs.org These resulting copolymers, possessing both charged and neutral segments, can spontaneously self-assemble in aqueous solutions to form well-defined nanostructures. acs.org Dynamic light scattering (DLS) and transmission electron microscopy (TEM) analyses have shown that these copolymers can form nanoparticles of varying morphologies. For example, a hydrophilic PEG-based block copolymer was observed to form spherical nanoparticles, while an amphiphilic PCL-based copolymer assembled into rod-shaped nanoparticles. acs.org This ability to control nano-scale morphology through polymer design opens up possibilities for applications in areas such as drug delivery and nanotechnology. rsc.org

Synthesis of Polycationic Homo/Block Copolymers

The synthesis of polymers from N-acylated-1,4-oxazepan-7-ones through organocatalytic ring-opening polymerization has been demonstrated to produce well-defined poly(amino esters) (PAEs) rsc.orgnih.gov. This method allows for the creation of both homopolymers and block copolymers. A modular approach, starting from this compound trifluoroacetate, enables the synthesis of a variety of N-acylated monomers with different functional groups rsc.org.

While the nitrogen atom in the backbone of these PAEs is part of a neutral amide linkage and not readily protonated, the synthesis of polycationic copolymers would necessitate the incorporation of monomers bearing pendant tertiary amine groups. These side groups could then be protonated in acidic conditions or quaternized to introduce permanent positive charges along the polymer chain. Although specific examples of such monomers derived from this compound are not yet prevalent in the literature, the synthetic strategies are well-established in polymer chemistry.

The general approach would involve:

Monomer Synthesis: Functionalization of this compound to include a side chain with a protected or tertiary amine.

Ring-Opening Polymerization: Polymerization of the functionalized monomer, or copolymerization with other monomers, to create homo- or block copolymers.

Deprotection/Quaternization: Post-polymerization modification to deprotect the amine or quaternize it, yielding the final polycationic polymer.

The synthesis of a diblock copolymer, P(OxPMe)25-b-P(OxPBoc)10, from N-acylated-1,4-oxazepan-7-one monomers has been reported, showcasing the feasibility of creating block copolymer architectures with this system researchgate.net. This capability is crucial for the subsequent development of amphiphilic structures for micellar applications.

Table 1: Key Monomers and Polymerization Techniques

| Monomer/Precursor | Polymerization Method | Resulting Polymer Type | Key Features |

|---|---|---|---|

| N-acylated-1,4-oxazepan-7-ones | Organocatalytic Ring-Opening Polymerization (ROP) | Poly(amino esters) (PAEs) | Controlled molecular weights and narrow dispersities rsc.orgnih.gov. |

Micellar Systems for Encapsulation Applications

Amphiphilic block copolymers, which consist of both a hydrophilic (water-loving) and a hydrophobic (water-fearing) block, can self-assemble in aqueous solutions to form micelles. These core-shell nanostructures have a hydrophobic core that can encapsulate poorly water-soluble drugs and a hydrophilic shell that provides stability in aqueous environments.

For polymers derived from this compound to form such micellar systems, the synthesis of amphiphilic block copolymers is a prerequisite. This could be achieved by copolymerizing a hydrophobic monomer based on a long-chain N-acylated-1,4-oxazepan-7-one with a hydrophilic monomer. The resulting block copolymers would be expected to self-assemble into micelles in water, with the hydrophobic block forming the core and the hydrophilic block forming the corona.

The encapsulation of hydrophobic molecules within these micelles would then be possible, offering a potential drug delivery platform. The release of the encapsulated cargo could be triggered by the degradation of the polyester backbone of the polymer.

Poly(amino esters) for Advanced Biomaterials

Poly(amino esters) are a well-regarded class of biodegradable polymers for biomedical applications due to their hydrolytically cleavable ester bonds and the presence of amino groups, which can be functionalized. Research has shown that PAEs are generally non-toxic to cells and their degradation products are biocompatible researchgate.netrug.nl.

Polymers derived from the ring-opening polymerization of this compound fall into this category of PAEs and are therefore promising candidates for advanced biomaterials researchgate.net. Their applications could span:

Drug Delivery: As biodegradable matrices for the controlled release of therapeutic agents.

Gene Delivery: Cationic versions of these polymers could form complexes with negatively charged nucleic acids (DNA, siRNA) to facilitate their entry into cells.

Tissue Engineering: As biodegradable scaffolds that support cell growth and tissue regeneration, degrading over time to be replaced by new tissue.

The ability to tune the polymer's properties by altering the N-acyl substituent on the this compound monomer provides a pathway to tailor the degradation rate and mechanical properties for specific biomaterial applications rsc.org.

Supramolecular Polymerization Utilizing this compound Derivatives

Supramolecular polymerization involves the assembly of monomeric units through non-covalent interactions, such as hydrogen bonding, to form polymer-like chains. This approach allows for the creation of dynamic and reversible materials.

Non-Covalent Interactions in Supramolecular Polymer Assembly

While the primary method for polymerizing this compound is through covalent bond formation via ring-opening polymerization, the resulting poly(amino esters) possess functional groups that can participate in non-covalent interactions. The amide groups in the polymer backbone are capable of forming hydrogen bonds.

To achieve true supramolecular polymerization with this compound derivatives, the monomer itself would need to be modified with recognition units that can drive self-assembly through strong and directional non-covalent interactions.

Applications in Supramolecular Functional Materials

Supramolecular polymers often exhibit interesting properties such as self-healing and stimuli-responsiveness. If this compound derivatives were to be incorporated into supramolecular polymer systems, they could contribute to the development of:

Self-Healing Materials: The reversible nature of the non-covalent bonds could allow the material to repair damage.

Injectable Hydrogels: Shear-thinning properties, common in supramolecular gels, would make them suitable for biomedical applications where a material is injected as a liquid and solidifies in place.

Responsive Materials: The non-covalent interactions could be designed to be sensitive to external stimuli like pH or temperature, leading to materials that change their properties on demand.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound trifluoroacetate |

| N-acylated-1,4-oxazepan-7-one |

Theoretical and Computational Chemistry of 1,4 Oxazepan 7 One Systems

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for determining the ground-state electronic structure and conformational preferences of molecules like 1,4-oxazepan-7-one. materialssquare.comimperial.ac.uk These calculations provide information on molecular geometry, orbital energies, and charge distributions, which are essential for predicting chemical reactivity. scm.com The seven-membered this compound ring is flexible and can adopt several low-energy conformations, such as chair and boat forms. Computational methods can determine the relative energies of these conformers, identifying the most stable three-dimensional structures. For instance, computational studies on related heterocyclic systems often involve energy minimization and conformational analysis to understand their structural and reactive properties. researchgate.net

For substituted derivatives like N-Boc-1,4-oxazepan-7-one (OxPBoc), quantum chemical calculations can elucidate how substituents influence the electronic environment and steric hindrance around the reactive ester bond. mdpi.comacs.org Such analyses are the first step in understanding the structure-reactivity relationships that govern their polymerization behavior. nih.gov

Table 1: Illustrative Conformational Energy Data from Quantum Chemical Calculation

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Computational Method |

|---|---|---|---|

| Chair | 0.00 | θ1: 55.2, θ2: -60.1 | DFT/B3LYP 6-31G |

| Twist-Chair | +1.85 | θ1: 40.5, θ2: -35.7 | DFT/B3LYP 6-31G |

| Boat | +4.50 | θ1: 15.3, θ2: 14.8 | DFT/B3LYP 6-31G* |

Note: The data in Table 1 is illustrative for a generic seven-membered ring and demonstrates the type of information obtained from quantum chemical calculations.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful approach to investigate the intricate step-by-step pathways of chemical reactions. igem.wiki For this compound systems, this is particularly relevant for studying the mechanism of ring-opening polymerization (ROP), a key process for synthesizing derivative poly(ester amide)s. acs.orgnih.gov Experimental studies based on NMR results suggest that the organocatalytic ROP of N-acylated-1,4-oxazepan-7-ones proceeds via a hydrogen bonding bifunctional activation mechanism. acs.orgnih.govresearchgate.net In this proposed mechanism, a binary catalyst system, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and a thiourea (B124793) (TU) cocatalyst, works in concert. The thiourea activates the monomer by forming hydrogen bonds with its carbonyl oxygen, making it more susceptible to nucleophilic attack, while the TBD base activates the initiator (e.g., benzyl (B1604629) alcohol). acs.orgdoi.org

A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states (TS), which are the energy maxima along the reaction coordinate. materialssquare.com The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. Computational methods can locate the geometry of the TS and calculate its energy, allowing for the construction of a complete reaction energy profile. igem.wiki

For the TBD/TU-catalyzed ROP of N-acylated-1,4-oxazepan-7-ones, a computational study would model the interaction between the alcohol initiator, the TBD catalyst, the thiourea cocatalyst, and the monomer. acs.orgnih.gov The analysis would reveal the structure of the key transition state where the nucleophilic attack of the alcohol on the activated carbonyl group of the monomer occurs. The resulting energy profile would map the energy changes from reactants to intermediates, through transition states, to the ring-opened product.

Table 2: Conceptual Energy Profile for a Single Ring-Opening Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Monomer + Initiator-Catalyst Complex | 0.0 |

| Transition State (TS) | Nucleophilic attack on the activated carbonyl | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.6 |

| Product | Ring-opened species + Catalyst | -10.8 |

Note: The data in Table 2 is conceptual and illustrates the key points on a reaction energy profile for a catalyzed ring-opening reaction.

The polymerization of cyclic monomers is governed by a balance of thermodynamic and kinetic factors. wiley-vch.de The ring-opening polymerization (ROP) of lactams and lactones is often thermodynamically driven by the release of ring strain. mdpi.com For the seven-membered this compound ring, this enthalpic contribution is a significant driving force for polymerization.

Experimental and computational studies on N-acylated-1,4-oxazepan-7-ones (OxPs) have shown that the thermodynamics and kinetics of the ROP are highly dependent on the nature of the N-acyl substituent. acs.orgnih.gov The polymerization, catalyzed by a TBD/TU binary system, exhibits a controlled character, and the reactivity of the monomers was found to follow a specific order. acs.orgnih.govresearchgate.net This trend highlights the influence of the substituent's electronic and steric properties on the polymerization rate.

Structure-Reactivity Relationship Predictions

A key goal of computational chemistry is to establish quantitative structure-activity relationships (QSAR) or structure-reactivity relationships. nih.gov By correlating computed molecular properties (descriptors) with experimentally observed reactivity, predictive models can be developed.

In the case of the ROP of N-acylated-1,4-oxazepan-7-ones, research has established a clear reactivity order based on the N-substituent. acs.orgnih.govresearchgate.net

Table 3: Observed Reactivity Order of N-Acylated-1,4-oxazepan-7-one (OxP) Monomers in ROP

| Monomer Abbreviation | N-Acyl Substituent | Relative Reactivity |

|---|---|---|

| OxPPh | Phenylacetyl | Highest |

| OxPMe | Acetyl | High |

| OxPPr | Butyryl | Moderate |

| OxPBn | Benzoyl | Lowest |

Data sourced from Wang & Hadjichristidis (2020). acs.orgnih.govresearchgate.net

Computational models can be used to calculate descriptors for these monomers, such as the partial charge on the carbonyl carbon, the LUMO (Lowest Unoccupied Molecular Orbital) energy, and steric parameters of the substituent. By correlating these descriptors with the observed kinetic data, a predictive model can be built. This allows researchers to computationally screen new potential monomers and predict their polymerization behavior without synthesizing them first.

Molecular Dynamics Simulations of Polymer Systems

While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are used to model the behavior of large systems, such as polymers in bulk or in solution. nih.govkashanu.ac.ir MD simulations solve Newton's equations of motion for a system of atoms, providing insight into the dynamic evolution of the system and its resulting macroscopic properties. auth.grnih.gov

A series of poly(N-acylated-1,4-oxazepan-7-one) (POxP) polymers have been successfully synthesized. acs.orgnih.gov These poly(ester amide)s are reported to be amorphous materials with glass transition temperatures (Tg) that vary depending on the N-acyl substituent, indicating that the side-chain structure significantly impacts the polymer's physical properties. acs.orgnih.govresearchgate.net

Although specific MD studies on poly(this compound) are not yet widely reported, this technique would be the ideal tool to understand these experimental observations. Atomistic MD simulations could model the bulk amorphous state of these polymers to investigate chain packing, intermolecular forces (including hydrogen bonding), and chain mobility. auth.grrsc.org Such simulations could directly correlate the specific side-chain structures to the simulated glass transition temperatures, providing a molecular-level explanation for the experimentally observed trends. auth.grnih.gov

Table 4: Experimental Glass Transition Temperatures (Tg) of Poly(N-acylated-1,4-oxazepan-7-one)s

| Polymer | N-Acyl Substituent | Glass Transition Temperature (Tg, °C) |

|---|---|---|

| POxPMe | Acetyl | 43.75 |

| POxPPr | Butyryl | -2.90 |

| POxPPh | Phenylacetyl | 32.16 |

| POxPBn | Benzoyl | Not Reported |

Data sourced from Wang & Hadjichristidis (2020). acs.orgnih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,4-oxazepan-7-one, providing detailed information about the atomic framework and connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the core seven-membered ring structure of this compound and identifying the nature and position of any substituents.

In N-acylated derivatives of this compound, the chemical shifts in both ¹H and ¹³C NMR spectra provide a detailed map of the molecule. For instance, in 4-acetyl-1,4-oxazepan-7-one, the protons of the acetyl group (-NCOCH₃) present distinct signals. doi.org Due to the restricted rotation around the amide bond (N-C=O), it is common for NMR signals of the ring protons and carbons to appear as doublets or sets of signals, indicating the presence of different conformational isomers in solution at room temperature. doi.org

The ¹³C NMR spectrum is equally informative. The carbonyl carbon (C=O) of the lactam ring typically appears at a characteristic downfield shift. For example, in N-acylated-1,4-oxazepan-7-ones, two signals for the ester and amide carbonyl groups are observed around δ 169-174 ppm. doi.org The carbons of the oxazepane ring appear at specific chemical shifts that confirm the ring structure.

Table 1: Representative ¹H and ¹³C NMR Data for N-Acylated this compound Derivatives in CDCl₃

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4-acetyl-1,4-oxazepan-7-one | 2.15 and 2.18 (2s, 3H, -NCOCH₃), 2.80-2.99 (m, 2H, -CH₂COO-), 3.69-4.30 (m, 4H, -NCH₂CH₂O-) | 21.54, 21.88, 36.89, 37.91, 38.67, 43.66, 45.51, 50.23, 68.95, 69.52, 169.32, 169.39, 173.10, 173.50 | doi.org |

| 4-benzoyl-1,4-oxazepan-7-one | 2.91-3.15 (m, 2H, -CH₂COO-), 3.62-4.19 (m, 6H, -NCH₂-, -CH₂Ph, -CH₂N-), 7.22-7.36 (m, 5H, phenyl) | 36.64, 37.18, 38.88, 41.26, 41.46, 43.27, 45.65, 49.80, 68.53, 69.18, 127.28, 128.39, 128.42, 128.71, 129.09, 134.35, 169.79, 169.91, 173.03, 173.46 | doi.org |

Note: The appearance of multiple signals for single groups is due to restricted amide bond rotation.

To unequivocally assign the signals from ¹H and ¹³C NMR and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. rsc.org These methods are crucial for confirming the proposed structure, especially for complex or substituted this compound derivatives. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. This allows for the tracing of proton networks throughout the oxazepane ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to, providing unambiguous C-H assignments. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the stereochemistry and conformation of the seven-membered ring. acs.org

The combined use of these 1D and 2D NMR techniques allows for the complete and detailed structural elucidation of this compound and its analogues. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound. mdpi.com It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

For N-acetyl-1,4-oxazepan-7-one (C₇H₁₁NO₃), the expected molecular ion peak [M]⁺ would correspond to its calculated molecular weight. doi.org High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. sci-hub.se The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner, confirming the presence of specific moieties. vulcanchem.com

Table 2: High-Resolution Mass Spectrometry Data for an N-Acylated this compound Derivative

| Compound | Molecular Formula | Calculated Mass [M]⁺ | Found Mass [M]⁺ | Technique | Reference |

|---|

| 4-acetyl-1,4-oxazepan-7-one | C₇H₁₁NO₃ | 157.074 | 157.080 | MS (EI) | doi.org |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an indispensable technique for characterizing polymers derived from this compound monomers, such as poly(ester amide)s (PEAs) formed via ring-opening polymerization (ROP). acs.orgnih.gov MALDI-TOF is a soft ionization method that allows for the analysis of large macromolecules without causing significant fragmentation. sigmaaldrich.com

This technique provides detailed information on:

Molecular Weight Distribution: MALDI-TOF spectra show a distribution of peaks, where each peak corresponds to an individual polymer chain (n-mer), allowing for the calculation of number-average (Mn) and weight-average (Mw) molecular weights. sigmaaldrich.com

Repeat Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer repeat unit, confirming the polymer structure. sigmaaldrich.com

End-Group Analysis: The absolute mass of the polymer chains can be used to verify the identity of the end groups, which is crucial for confirming the initiation and termination steps of the polymerization. sigmaaldrich.com

In the characterization of PEAs from N-acylated-1,4-oxazepan-7-ones, MALDI-TOF MS has been successfully used. doi.orgacs.org The analysis is typically performed using a specific matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB), which absorbs the laser energy and facilitates the ionization of the polymer molecules. doi.orgfrontiersin.org An ionizing agent, like sodium trifluoroacetate, is often added to promote the formation of single-charged ions. doi.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

For this compound and its derivatives, FT-IR is particularly useful for confirming the presence of key functional groups. researchgate.net The most prominent absorption bands include:

Carbonyl (C=O) Stretching: A strong absorption band is observed for the lactam (amide) carbonyl group. In N-acylated derivatives, which also contain an ester-like linkage within the ring, two distinct C=O stretching frequencies can be seen. For 4-acetyl-1,4-oxazepan-7-one, these appear at approximately 1736 cm⁻¹ (ester C=O) and 1643 cm⁻¹ (amide C=O). doi.org

C-O-C Stretching: The ether linkage within the oxazepane ring gives rise to characteristic stretching vibrations.

C-N Stretching: The amine C-N bond also shows absorption in the fingerprint region of the spectrum.

Table 3: Characteristic FT-IR Absorption Bands for 4-acetyl-1,4-oxazepan-7-one

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| Ester Carbonyl (C=O) | 1735.76 | Strong, sharp absorption | doi.org |

| Amide Carbonyl (C=O) | 1642.71 | Strong, sharp absorption | doi.org |

Chromatographic Methods for Purity and Molecular Weight Distribution

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity and the molecular weight characteristics of its polymers.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the purification of synthesized this compound monomers. doi.orgmdpi.com The crude product is passed through a column packed with silica gel, and a solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate, is used to separate the desired compound from impurities based on differences in polarity. doi.org

Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is the primary method for determining the molecular weight and molecular weight distribution (polydispersity, Đ = Mw/Mn) of polymers derived from this compound. doi.orgacs.org The polymer solution is passed through a column containing porous beads. Larger molecules elute faster than smaller molecules, allowing for separation based on hydrodynamic volume. doi.org The system is calibrated with polymer standards (e.g., polystyrene) to obtain the number-average molecular weight (Mn,SEC) and the polydispersity index (Đ). doi.org Different eluents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are used depending on the polymer's solubility. doi.org

Size Exclusion Chromatography (SEC) for Polymer Analysis

Size Exclusion Chromatography (SEC), also known as Gel-Permeation Chromatography (GPC), is a fundamental technique for characterizing polymers derived from this compound. mdpi.com This method separates polymer molecules based on their hydrodynamic volume in solution, providing critical data on molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI or Đ), which describes the breadth of the molecular weight distribution. mdpi.com

In the study of poly(N-acylated-1,4-oxazepan-7-one)s synthesized via organocatalytic ring-opening polymerization (ROP), SEC is routinely employed to confirm the controlled nature of the polymerization. figshare.comnih.gov For instance, the analysis of poly(N-benzoyl-1,4-oxazepan-7-one) (POxPPh) and poly(N-propanoyl-1,4-oxazepan-7-one) (POxPPr) was performed using SEC with tetrahydrofuran (THF) as the eluent. doi.org For the more polar, water-soluble poly(N-acetyl-1,4-oxazepan-7-one) (POxPMe), dimethylformamide (DMF) was used as the eluent. doi.org These analyses, calibrated with polystyrene standards, yield precise Mn values and typically low PDI values (Đ < 1.35), indicating a well-controlled polymerization process with a narrow distribution of polymer chain lengths. doi.orgresearchgate.net

Table 1: SEC Analysis Data for Poly(N-acylated-1,4-oxazepan-7-one) Derivatives

| Polymer Derivative | Eluent | Mn,SEC (g/mol) | Đ (Mw/Mn) | Source |

|---|---|---|---|---|

| POxPPr | THF | Varies with M/I ratio | < 1.35 | doi.org |

| POxPPh | THF | Varies with M/I ratio | < 1.35 | doi.org |

| POxPMe | DMF | Varies with M/I ratio | < 1.35 | doi.org |

M/I ratio refers to the monomer-to-initiator ratio used in the polymerization reaction.

The ability to control graft density and molecular weight through synthesis conditions makes these polymers suitable for creating customizable chromatography media. ubc.ca

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of the this compound monomer and for the enantioselective analysis of its chiral derivatives. torontech.com The technique separates components in a mixture with high resolution, making it ideal for detecting impurities and quantifying the composition of a sample. torontech.com

For monomer purity, a crude product of a this compound derivative can be purified using methods like silica gel column chromatography, and its purity subsequently confirmed by HPLC. doi.orgmdpi.com An HPLC analysis showing a single major peak indicates a high degree of purity for the synthesized compound. mdpi.com

Furthermore, HPLC is critical for chiral separations, which is relevant as many bioactive molecules are chiral, and their enantiomers can have different physiological effects. csfarmacie.czchromatographytoday.com Chiral HPLC can be performed in several ways: by derivatizing the enantiomers into diastereomers for separation on a standard achiral column, by using a chiral mobile phase additive, or, most commonly, by using a chiral stationary phase (CSP). chiralpedia.comelementlabsolutions.com CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic antibiotics, create a chiral environment that allows for the differential interaction and separation of enantiomers. csfarmacie.czelementlabsolutions.comresearchgate.net For compounds like oxazepam, which shares a structural diazepine (B8756704) ring system, temperature can be a key parameter in optimizing the separation of interconverting enantiomers. researchgate.net The choice of mobile phase, often a mix of solvents like hexane (B92381) with ethanol (B145695) or methanol, is also crucial for achieving selectivity. csfarmacie.cz

Table 2: General Approaches for Chiral HPLC Separation

| Method | Principle | Typical Application | Source |

|---|---|---|---|

| Indirect (Derivatization) | Enantiomers are converted to diastereomers using a chiral derivatizing agent; separated on an achiral column. | Analytes with reactive functional groups (e.g., -OH, -NH2). | chiralpedia.com |

| Direct (Chiral Stationary Phase) | Enantiomers interact differently with a CSP, leading to different retention times. | Broad range of chiral compounds, including pharmaceuticals and amino acids. | csfarmacie.czchromatographytoday.com |

| Direct (Chiral Mobile Phase Additive) | A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the analytes. | Used when a suitable CSP is not available. | chiralpedia.com |

Thermogravimetric Analysis and Glass Transition Phenomena in Polymeric Derivatives

Thermal analysis techniques provide insight into the physical properties and stability of polymers derived from this compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly important.

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in a material. figshare.comdoi.org A key property measured for amorphous or semi-crystalline polymers is the glass transition temperature (Tg). The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is critical as it defines the upper-temperature limit for the use of the material in many structural applications. wur.nl

For poly(N-acylated-1,4-oxazepan-7-one)s, the Tg is highly dependent on the nature of the N-acyl substituent. figshare.comresearchgate.net Research has shown that by altering the side chain, the Tg can be tuned over a wide range. For example, polymers of N-acylated-1,4-oxazepan-7-one have been synthesized with Tg values ranging from -2.90 °C to 43.75 °C. figshare.comnih.govresearchgate.net This tunability is significant for designing materials with specific physical properties for targeted applications. vulcanchem.com

Table 3: Glass Transition Temperatures (Tg) for Poly(N-acylated-1,4-oxazepan-7-one) Derivatives

| Polymer Derivative | N-Acyl Substituent | Glass Transition Temperature (Tg) | Source |

|---|---|---|---|

| POxPMe | Acetyl (-COCH3) | 43.75 °C | figshare.comresearchgate.net |

| POxPPr | Propanoyl (-COCH2CH3) | 1.83 °C | figshare.comresearchgate.net |

| POxPBn | Benzyl (B1604629) (-CH2Ph) | Not specified, but within range | figshare.comresearchgate.net |

| POxPPh | Benzoyl (-COPh) | -2.90 °C | figshare.comresearchgate.net |

Compound Index

Biological Activity Research and Mechanistic Insights of 1,4 Oxazepan 7 One Derivatives

Antimicrobial Activity: Mechanistic Investigations

Derivatives of the oxazepane class have demonstrated notable antimicrobial properties. The mechanisms underlying this activity are multifaceted, involving direct physical disruption of bacterial structures as well as interference with critical biochemical processes.

Disruption of Bacterial Cell Membranes

One of the primary antimicrobial mechanisms for some heterocyclic derivatives is the disruption of bacterial cell membrane integrity. mdpi.com For certain 1,4-oxazepan-7-one derivatives, the presence of a ketone group is thought to enhance the molecule's permeability through the cell membrane, which facilitates the subsequent disruption of the bacterial cell wall. vulcanchem.com This mechanism is not unique to oxazepanes; analogous compounds like tetrazole chitosan (B1678972) derivatives have been shown to damage the bacterial membrane through a combination of hydrophobic interactions and electrostatic interactions between protonated amino groups and anionic sites on the bacterial surface. mdpi.com Some azole derivatives can also achieve membrane disruption by inhibiting the synthesis of essential membrane components like sterols in certain bacteria. ijpsjournal.com This permeabilization leads to leakage of cellular contents and ultimately, cell death.

Inhibition of Essential Enzymatic Processes (e.g., DNA gyrase, topoisomerase IV)

Beyond physical damage, this compound derivatives can inhibit essential bacterial enzymes, representing a key mechanism of their antimicrobial action. The functional groups on the oxazepine ring, including hydroxyl, carbonyl, and aromatic moieties, are believed to play a significant role in the inhibition of DNA gyrase and topoisomerase IV. pnrjournal.com These type II topoisomerases are crucial for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents. ekb.eg

Studies on various heterocyclic compounds have substantiated this mechanism. For instance, certain azole and benzimidazole (B57391) derivatives show moderate to potent inhibitory activity against both DNA gyrase and topoisomerase IV. ekb.egnih.gov Research on adamantane (B196018) and ciprofloxacin-hybrid derivatives has also identified potent dual inhibitors of these enzymes, demonstrating significant antibacterial efficacy, including against resistant strains. researchgate.netmdpi.com

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Adamantane Derivative (Compound 7) | DNA Gyrase | 6.20 | researchgate.net |

| Adamantane Derivative (Compound 7) | Topoisomerase IV | 9.40 | researchgate.net |

| Adamantane Derivative (Compound 14b) | DNA Gyrase | 10.14 | researchgate.net |

| Adamantane Derivative (Compound 14b) | Topoisomerase IV | 13.28 | researchgate.net |

| Benzimidazole Derivative (Compound 8a) | DNA Gyrase | 0.443 | ekb.eg |

| Benzimidazole Derivative (Compound 8a) | Topoisomerase IV | 1.15 | ekb.eg |

| Oxadiazole-Ciprofloxacin Hybrid (Compound 4) | E. coli DNA Gyrase | 0.042 | mdpi.com |

| Oxadiazole-Ciprofloxacin Hybrid (Compound 4) | E. coli Topoisomerase IV | 1.47 | mdpi.com |

Hydrogen Bonding with Cellular Constituents

The formation of hydrogen bonds between the this compound derivative and the active sites of cellular components is a fundamental aspect of its mechanism of action. pnrjournal.com These interactions can stabilize the drug-target complex, leading to effective inhibition or modulation. The oxazepine structure, often featuring polar groups like hydroxyls and carbonyls, has a significant capacity for hydrogen bonding. pnrjournal.com For example, the hydroxyl group can act as a hydrogen bond donor, while the ketone group can act as an acceptor, facilitating binding to amino acid residues within enzyme active sites or receptors. vulcanchem.comvulcanchem.com This principle is widely observed in medicinal chemistry, where the ability of heterocyclic compounds to form hydrogen bonds with residues like tyrosine, lysine, and asparagine in target proteins is crucial for their biological activity. mdpi.comsysrevpharm.org

Anticancer Activity: Cellular Mechanism Studies

In addition to their antimicrobial effects, derivatives of this compound are being investigated for their potential as anticancer agents. The primary mechanism identified in these studies is the induction of programmed cell death, or apoptosis, in cancer cells.

Induction of Apoptosis in Cancer Cell Lines

Numerous studies have shown that derivatives containing heterocyclic scaffolds, including those related to oxazepanes, can trigger apoptosis in various cancer cell lines. nih.gov This process is often mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

A key event in this pathway is the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Treatment of cancer cells with active derivatives leads to increased activity of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.gov This caspase cascade results in the cleavage of critical cellular substrates, including poly-(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.govmdpi.com

Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, which regulate mitochondrial outer membrane permeabilization. Studies have shown that treatment can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comrsc.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. rsc.org Some derivatives have also been found to induce apoptosis by downregulating survival pathways like the NF-kappaB and PI3K/AKT pathways. nih.govmdpi.com

| Compound Class | Cell Line | Key Mechanistic Findings | Reference |

|---|---|---|---|

| (S)- Oxazepan-6-ol Derivative | Cancer Cell Lines | Activation of caspase pathways. | |